2-Mercapto-3,5,6-trimethylhydroquinone
Description
2-Mercapto-3,5,6-trimethylhydroquinone (CAS: 59898-59-8) is a sulfur-containing heterocyclic compound with a thieno[2,3-d]pyrimidin-4(3H)-one core structure. It features a mercapto (-SH) group at position 2 and methyl groups at positions 3, 5, and 6 . This compound is synthesized via specialized organic reactions, such as Vilsmeier-Haack formylation or nucleophilic substitution, and is characterized using NMR, mass spectrometry, and elemental analysis . Its commercial availability highlights applications in pharmaceuticals, agrochemicals, and materials science, with Dayang Chem (Hangzhou) Co., Ltd. offering it at 98% purity for industrial and research use .
Properties
Molecular Formula |
C9H12O2S |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
2,3,5-trimethyl-6-sulfanylbenzene-1,4-diol |
InChI |
InChI=1S/C9H12O2S/c1-4-5(2)8(11)9(12)6(3)7(4)10/h10-12H,1-3H3 |
InChI Key |
OPBOVGKAZNDHNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C)S)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s key structural features include a thiophene-fused pyrimidinone ring and methyl/mercapto substituents. Comparisons with analogous compounds reveal critical differences in reactivity, stability, and applications:
2-Mercapto-3,5,7-triphenylpyrido[2,3-d]pyrimidine-4(3H)-one
- Structure: Pyrido[2,3-d]pyrimidinone core with phenyl groups at positions 3,5,7 and a mercapto group at position 2 .
- Key Differences: Substituents: Bulky phenyl groups vs. methyl groups in the target compound. Phenyl groups reduce solubility in polar solvents but enhance π-π stacking in crystal structures. Core Heterocycle: Pyrido ring (nitrogen-containing) vs. thieno ring (sulfur-containing), altering electronic properties. The pyrido system exhibits stronger basicity due to nitrogen lone pairs.
2-Acetyl-3,5,6-trimethylhydroquinone
- Structure: Hydroquinone backbone with acetyl and methyl substituents, lacking the thiophene ring and mercapto group .
- Key Differences: Functional Groups: Acetyl (-COCH₃) vs. mercapto (-SH). The acetyl group increases electrophilicity, while the mercapto group enhances nucleophilicity and redox activity. Biological Activity: Acetyl derivatives are intermediates in chromanone synthesis (e.g., antioxidants like 6-hydroxy-2,5,7,8-tetramethylchroman-4-one), whereas mercapto derivatives may exhibit stronger radical-scavenging properties .
3-Cyano-2-mercapto-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline
- Structure: Tetrahydroquinoline core with cyano (-CN), trifluoromethyl (-CF₃), and mercapto groups .
- Key Differences: Electron-Withdrawing Groups: The trifluoromethyl group increases acidity and stabilizes negative charges, contrasting with methyl’s electron-donating effects.
Physicochemical Properties
Preparation Methods
Oxidative Aromatization of Cyclohexanedione Derivatives
The oxidation of 2,2,6-trimethylcyclohexane-1,4-dione (dihydro-ketoisophorone, DH-KIP) in the presence of sulfonating agents (e.g., sulfuric acid) and acylating agents (e.g., acetic anhydride) yields trimethylhydroquinone diacetate (TMHQ-DA). Subsequent hydrolysis under acidic or basic conditions removes the acetyl groups, producing trimethylhydroquinone (TMHQ).
Key Reaction Parameters :
Sequential Functionalization of 2,6-Dimethylphenol
A four-step process converts 2,6-dimethylphenol to 2,3,5-trimethylhydroquinone:
-
Oxidation to 2,6-Dimethyl-p-Benzoquinone : Hydrogen peroxide or manganese dioxide in acidic media.
-
Hydrogenation to 2,6-Dimethylhydroquinone : Raney nickel catalyst under H₂ (5–15 kg/cm²).
-
Aminomethylation : Reaction with morpholine and formaldehyde to form a Mannich base.
-
Hydrogenolysis : Cleavage of the Mannich base to introduce the third methyl group.
Critical Considerations :
Sulfonation-Oxidation-Reduction Pathway
2,3,6-Trimethylphenol undergoes sulfonation with chlorosulfonic acid or oleum, followed by oxidation (e.g., sodium dichromate) to a quinone intermediate. Immediate reduction with sodium dithionite yields 2,3,6-trimethylhydroquinone.
Advantages :
-
High regioselectivity for the 4-sulfonic acid intermediate.
Introducing the Mercapto Group at Position 2
The incorporation of a thiol group at position 2 requires precise functionalization of the pre-formed trimethylhydroquinone. Two approaches are proposed based on analogous reactions:
Nucleophilic Substitution of a Halogenated Intermediate
-
Protection of Hydroxyl Groups : Acetylation with acetic anhydride to prevent undesired side reactions.
-
Bromination : Electrophilic bromination using Br₂/FeBr₃ or N-bromosuccinimide (NBS) at position 2.
-
Thiolation : Reaction with sodium hydrosulfide (NaSH) or thiourea in polar aprotic solvents (e.g., DMF).
-
Deprotection : Acidic hydrolysis to regenerate hydroxyl groups.
Challenges :
-
Competing bromination at other methyl-substituted positions.
-
Side reactions during thiolation due to the electron-rich aromatic ring.
Direct Thiolation via Radical Mechanisms
UV-initiated radical thiol-ene reactions could directly introduce the mercapto group. For example, reacting trimethylhydroquinone with disulfides (e.g., diethyl disulfide) in the presence of a photoinitiator (e.g., AIBN).
Conditions :
-
Solvent: Ethanol or acetonitrile.
-
Reaction Time: 12–24 hours under N₂ atmosphere.
Data Tables for Comparative Analysis
Table 1: Comparison of Trimethylhydroquinone Synthesis Routes
Table 2: Mercapto Group Introduction Strategies
| Approach | Conditions | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | Ac₂O, Br₂, NaSH, H⁺ | High regioselectivity | Multi-step, moderate yields |
| Radical Thiolation | UV, AIBN, R-S-S-R | Single-step functionalization | Low yields, side reactions |
Q & A
Q. What are the established methods for synthesizing 2-Mercapto-3,5,6-trimethylhydroquinone, and how do researchers ensure reproducibility?
Synthesis typically involves catalytic hydrogenation of precursor quinones or thiolation of hydroquinone derivatives. For example, Zhang et al. (2015) demonstrated high-efficiency hydrogenation of trimethylbenzoquinone using Pd/C catalysts under controlled H₂ pressure . Reproducibility requires strict documentation of catalyst loading (e.g., 5% Pd/C), solvent purity (e.g., ethanol), and reaction temperature (50–80°C). Characterization via NMR (¹H/¹³C) and HPLC (≥98% purity) is critical to confirm structural fidelity .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy : To resolve methyl (-CH₃) and thiol (-SH) proton environments (δ 1.2–2.5 ppm and δ 3.5–4.0 ppm, respectively).
- Mass spectrometry (MS) : For molecular ion confirmation (e.g., m/z 214 [M+H]⁺).
- HPLC : To assess purity and detect byproducts (e.g., residual quinones).
- FTIR : To identify S-H stretching (~2550 cm⁻¹) and phenolic O-H (~3300 cm⁻¹) .
Q. How should researchers address stability issues during storage of this compound?
The compound’s thiol group is prone to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stabilizers like EDTA (0.1%) can mitigate metal-catalyzed degradation. Regularly monitor via TLC or UV-Vis (λmax ~270 nm) to detect oxidation products .
Advanced Research Questions
Q. What strategies optimize catalytic systems for synthesizing this compound with minimal byproducts?
Advanced approaches include:
Q. How can researchers resolve contradictions in reported spectral data or reactivity?
Discrepancies often arise from impurities or stereochemical variations. Solutions:
Q. What interdisciplinary methodologies enhance understanding of this compound’s redox behavior?
Integrate electrochemical analysis (cyclic voltammetry) with biochemical assays to study its antioxidant potential. For example, correlate oxidation peaks (Epa ~0.5 V vs. Ag/AgCl) with radical scavenging activity in cellular models. Cross-disciplinary collaboration with pharmacology or materials science can expand applications .
Q. How do researchers mitigate hazards during handling, given its reactive thiol group?
Follow OSHA/NIOSH guidelines:
Q. What experimental designs evaluate the compound’s stability under varying pH and temperature?
Design a matrix of conditions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
